molecular formula C18H16N4O B1674271 Furamidine CAS No. 73819-26-8

Furamidine

Cat. No. B1674271
CAS RN: 73819-26-8
M. Wt: 304.3 g/mol
InChI Key: ZJHZBDRZEZEDGB-UHFFFAOYSA-N
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Description

Furamidine, also known as DB75, is a selective protein arginine methyltransferase 1 (PRMT1) inhibitor . It is a potent, reversible, and competitive tyrosyl-DNA phosphodiesterase 1 (TDP-1) inhibitor . Furamidine is also an antiparasitic agent . It was originally developed as an anti-parasitic compound for a variety of diseases including Chagas’ disease .


Synthesis Analysis

A homogeneous series of synthetic bis-substituted alkyl or phenyl amidine and reverse amidine derivatives of furamidine was used to dissect the molecular mechanisms that control the distribution of the drugs into the cytoplasm or the nucleus of the cells .


Molecular Structure Analysis

The parent compound, furamidine (DB75), has two amidine substituents while DB244 has cyclopentyl amidine substituents and DB226 has 3-pentyl amidines .


Chemical Reactions Analysis

Furamidine has been found to significantly reduce cell growth and ADMA level in leukemia and glioblastoma cell lines .


Physical And Chemical Properties Analysis

Furamidine is a solid, white to beige powder . It is soluble in water at a concentration of 1 mg/mL when warmed . Its molecular formula is C18H16N4O · 2HCl and it has a molecular weight of 377.27 .

Scientific Research Applications

DNA Interaction and Binding Affinity

Furamidine, known for its enhanced DNA-binding affinity, shows significant potential in binding to specific DNA sequences. A study by Laughton et al. (1995) revealed that furamidine binds more tightly to the DNA sequence d(CGCGAATTCGCG)2 compared to its analogue, berenil. This is attributed to furamidine's ability to form direct hydrogen bond interactions with the DNA, particularly with thymine bases, through both amidinium groups. This results in improved interaction energy between the ligand and the DNA, suggesting potential applications in targeting specific DNA sequences for therapeutic purposes (Laughton et al., 1995).

Antimicrobial and Antiparasitic Activity

Furamidine has demonstrated effective antimicrobial and antiparasitic activities. Boykin (2002) discussed various aryl diamidine analogs of furamidine that bind to the minor groove of DNA, exhibiting broad-spectrum antimicrobial activity. This includes effectiveness against pathogens like Pneumocystis carinii and African trypanosomes. Notably, amidoxime and carbamate prodrugs of furamidine show enhanced oral potency, making them viable for clinical trials (Boykin, 2002).

De Souza et al. (2004) and (2006) reported that phenyl substitution of furamidine significantly potentiates its anti-parasitic activity against Trypanosoma cruzi and Leishmania amazonensis. These studies highlight furamidine's potential as a new candidate for treating Chagas' disease and Leishmaniasis (De Souza et al., 2004) (De Souza et al., 2006).

Cellular Distribution and Biological Mechanism

The study of furamidine's cellular distribution is crucial for understanding its biological mechanism. Wilson et al. (2005) explored this by using fluorescence microscopy on trypanosomes from drug-treated mice. They found that biologically active diamidines, like furamidine, specifically target parasite kinetoplast DNA (k-DNA) in the minor groove, potentially affecting kinetoplast replication and/or transcription. This observation is vital for developing new compounds with improved biological activities (Wilson et al., 2005).

Potential in Antidepressant Therapy

Interestingly, furamidine analogs have been explored for potential antidepressant activities. Pong et al. (1984) synthesized a seriesof 5-phenyl-2-furamidines and evaluated them for antidepressant activities. They found that certain modifications in the phenyl ring resulted in increased antidepressant activity, comparable to tricyclic antidepressants but without their common side effects. This indicates that furamidine and its derivatives could represent a new class of antidepressants, potentially beneficial for patients who cannot tolerate the side effects of traditional antidepressants (Pong et al., 1984).

Pharmacokinetic Modeling and Drug Delivery

Yan et al. (2012) conducted a study to understand the dose-exposure relationship of pafuramidine, a prodrug of the active metabolite furamidine. By using a semiphysiologically based pharmacokinetic (semi-PBPK) modeling approach, they provided insights into the disposition of pafuramidine and furamidine in plasma and tissues. This approach could guide dose-ranging studies in humans for next-in-class compounds, improving the efficiency of drug development and delivery (Yan et al., 2012).

Future Directions

Furamidine has shown potential as a therapeutic target and drug candidate for effectively suppressing the growth of glioblastoma stem cells . It has also been suggested that combined treatment with furamidine and berbamine, a calcium/calmodulin-dependent protein kinase II gamma (CaMKIIγ) inhibitor, could inhibit the growth of U87MG GSCs more strongly than single-compound treatment .

properties

IUPAC Name

4-[5-(4-carbamimidoylphenyl)furan-2-yl]benzenecarboximidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N4O/c19-17(20)13-5-1-11(2-6-13)15-9-10-16(23-15)12-3-7-14(8-4-12)18(21)22/h1-10H,(H3,19,20)(H3,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJHZBDRZEZEDGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C3=CC=C(C=C3)C(=N)N)C(=N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00224264
Record name Furamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Furamidine

CAS RN

73819-26-8
Record name 2,5-Bis(4-amidinophenyl)furan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=73819-26-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Furamidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073819268
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furamidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00224264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name FURAMIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/08GH1YF0RA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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